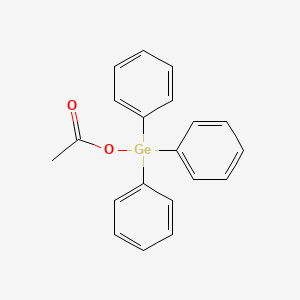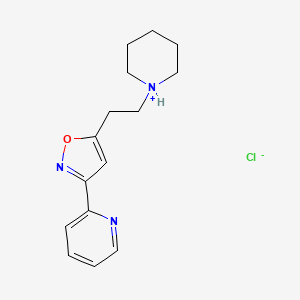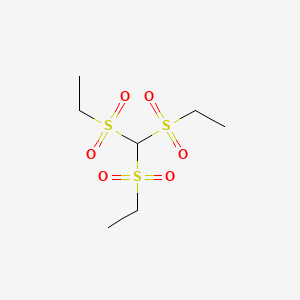
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics . The compound is characterized by the presence of a diphenylacetyl group, which contributes to its distinct reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves several steps, typically starting with the preparation of diphenylacetyl chloride. This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like chloroform or DMSO and may require specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
Diphenylacetyl chloride: Shares the diphenylacetyl group but differs in its overall structure and reactivity.
2-(2,2-Diphenylacetyl)oxybutyl-diethylazanium;chloride: Similar in structure but with variations in the carbon chain length and functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
13426-08-9 |
|---|---|
Molekularformel |
C23H32ClNO2 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-13-21(24(5-2)6-3)18-26-23(25)22(19-14-9-7-10-15-19)20-16-11-8-12-17-20;/h7-12,14-17,21-22H,4-6,13,18H2,1-3H3;1H |
InChI-Schlüssel |
IVZNBKITKIPPQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)






